4-Isoquinolinecarboxamide, 1,2-dihydro-N,N-dipropyl-2-methyl-1-oxo-
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Overview
Description
4-Isoquinolinecarboxamide, 1,2-dihydro-N,N-dipropyl-2-methyl-1-oxo- is a chemical compound with the molecular formula C17H22N2O2 and a molecular weight of 286.36878 g/mol . This compound is known for its unique structure, which includes an isoquinoline core with various functional groups attached. It is used in various scientific research fields due to its interesting chemical properties.
Preparation Methods
The synthesis of 4-Isoquinolinecarboxamide, 1,2-dihydro-N,N-dipropyl-2-methyl-1-oxo- involves several steps. One common method includes the reaction of isoquinoline with appropriate reagents to introduce the carboxamide group. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine. Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Isoquinolinecarboxamide, 1,2-dihydro-N,N-dipropyl-2-methyl-1-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the reduction of the carbonyl group.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Isoquinolinecarboxamide, 1,2-dihydro-N,N-dipropyl-2-methyl-1-oxo- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Isoquinolinecarboxamide, 1,2-dihydro-N,N-dipropyl-2-methyl-1-oxo- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
Comparison with Similar Compounds
4-Isoquinolinecarboxamide, 1,2-dihydro-N,N-dipropyl-2-methyl-1-oxo- can be compared with similar compounds such as:
- 4-Isoquinolinecarboxamide, 1,2-dihydro-2-methyl-1-oxo-N,N-di-2-propen-1-yl-
- 4-Isoquinolinecarboxamide, N,N-dibutyl-1,2-dihydro-2-methyl-1-oxo-
- 4-Isoquinolinecarboxamide, 1,2-dihydro-2-methyl-N-(1-methylpropyl)-1-oxo-
These compounds share a similar isoquinoline core but differ in the substituents attached to the carboxamide group. The uniqueness of 4-Isoquinolinecarboxamide, 1,2-dihydro-N,N-dipropyl-2-methyl-1-oxo- lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
148581-44-6 |
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Molecular Formula |
C17H22N2O2 |
Molecular Weight |
286.37 g/mol |
IUPAC Name |
2-methyl-1-oxo-N,N-dipropylisoquinoline-4-carboxamide |
InChI |
InChI=1S/C17H22N2O2/c1-4-10-19(11-5-2)17(21)15-12-18(3)16(20)14-9-7-6-8-13(14)15/h6-9,12H,4-5,10-11H2,1-3H3 |
InChI Key |
LPAIDMKDRHDIAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CN(C(=O)C2=CC=CC=C21)C |
Origin of Product |
United States |
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